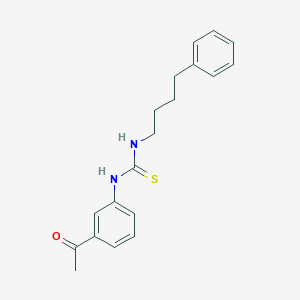![molecular formula C19H18Cl2N2O2 B4725375 2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4725375.png)
2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CCPPB and belongs to the class of benzamide derivatives.
Mécanisme D'action
CCPPB binds to the C-terminal region of PLCβ and inhibits its activity by preventing its interaction with Gαq, which is required for the activation of PLCβ. This leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are second messengers involved in various cellular processes.
Biochemical and Physiological Effects:
CCPPB has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CCPPB has been found to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
CCPPB has several advantages for lab experiments. It is a potent and selective inhibitor of PLCβ, which makes it an ideal tool for studying the role of PLCβ in various cellular processes. Additionally, CCPPB has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, CCPPB has some limitations, including its high cost and limited availability.
Orientations Futures
CCPPB has the potential for various future directions in scientific research. It can be used to study the role of PLCβ in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, CCPPB can be used as a lead compound for the development of new drugs targeting PLCβ. Further studies are needed to understand the mechanism of action of CCPPB and its potential applications in various fields.
Conclusion:
In conclusion, CCPPB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a potent and selective inhibitor of PLCβ and has been shown to have various biochemical and physiological effects. CCPPB has advantages and limitations for lab experiments and has the potential for various future directions in scientific research.
Applications De Recherche Scientifique
CCPPB has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective inhibitor of the enzyme phospholipase Cβ (PLCβ), which plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell proliferation. CCPPB has been shown to inhibit the activation of PLCβ by G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-15-7-3-2-6-14(15)18(24)22-17-12-13(8-9-16(17)21)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFGPGKUSXHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)

![3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4725333.png)
![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)
![1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride](/img/structure/B4725359.png)
![methyl [4-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4725364.png)


![3-methyl-N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}butanamide](/img/structure/B4725389.png)
![N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725391.png)
![3-(4-fluorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4725394.png)

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725402.png)